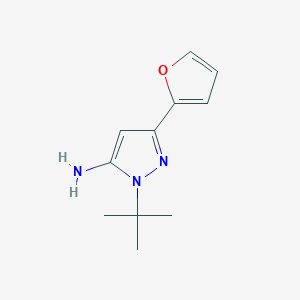

1-tert-butyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Description

Molecular Architecture and IUPAC Nomenclature

1-tert-Butyl-3-(furan-2-yl)-1H-pyrazol-5-amine features a pyrazole core substituted with three distinct functional groups: a bulky tert-butyl moiety at position 1, a furan ring at position 3, and a primary amine at position 5. The IUPAC nomenclature reflects this arrangement, with numbering prioritized to minimize substituent positions according to IUPAC rules.

The molecular formula is C₁₁H₁₆N₃O , derived from:

- Pyrazole ring : 3 carbons, 2 nitrogens.

- tert-Butyl group : C₄H₉.

- Furan-2-yl substituent : C₄H₃O.

- Amine group : NH₂.

Discrepancies in numbering are observed across literature. For example, a related compound in the AK Scientific catalog () is named 2-tert-butyl-5-(furan-2-yl)pyrazol-3-amine, suggesting alternative numbering conventions based on substituent priority. This highlights the importance of structural confirmation via spectroscopic methods.

Crystallographic Analysis and Hydrogen Bonding Patterns

While direct crystallographic data for this compound are unavailable, insights can be drawn from analogous pyrazole derivatives. For instance, 3-tert-butyl-1-(3-nitro-phenyl)-1H-pyrazol-5-amine () exhibits:

- N–H···N hydrogen bonds between amine protons and adjacent pyrazole nitrogens.

- N–H···O interactions with nitro groups, forming extended sheets in the crystal lattice.

In the title compound, the primary amine at position 5 likely participates in hydrogen bonding with furan oxygen or pyrazole nitrogens, stabilizing supramolecular arrangements. Steric hindrance from the tert-butyl group may limit close-packing, favoring intermolecular N–H···O bonds over π-π interactions.

Spectroscopic Identification (FTIR, NMR, Mass Spectrometry)

Spectroscopic characterization relies on extrapolation from structurally similar compounds due to limited direct data.

FTIR Analysis

Key absorption bands are anticipated:

| Functional Group | Expected IR Absorption (cm⁻¹) | Source |

|---|---|---|

| N–H (amine) | 3300–3500 (broad) | , |

| C–N (pyrazole) | 1600–1500 | |

| C–O (furan) | 1250–1100 |

NMR Spectroscopy

1H NMR shifts for analogous pyrazole derivatives (, , ) suggest:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.3–1.5 | Singlet |

| Furan (C₄H₃O) | 6.2–7.5 | Multiplet |

| Pyrazole CH | 5.5–6.5 | Singlet (NH) |

13C NMR would reveal signals for:

- tert-Butyl carbons : ~25–30 ppm (quaternary C), ~20–25 ppm (methyl C).

- Furan carbons : ~100–110 ppm (C2), ~145–155 ppm (C5).

Mass Spectrometry

The molecular ion peak is expected at m/z 212.1308 ([M+H]⁺), with fragmentation patterns indicative of:

- Loss of H₂O (m/z 194.1).

- Cleavage of furan (m/z 158.1 for C₈H₁₂N₃⁺).

Tautomeric Behavior and Conformational Stability

Pyrazole derivatives often exhibit tautomerism between 1H- and 2H-pyrazole forms. In this compound, the 1H-pyrazole tautomer is stabilized by:

- Steric protection from the tert-butyl group, preventing proton migration to position 2.

- Electron-donating effects of the furan oxygen, enhancing resonance stabilization of the pyrazole ring.

Conformational stability is influenced by:

- Furan ring planarity , which restricts rotation about the C3–C(furan) bond.

- tert-Butyl bulk , limiting rotational freedom at position 1 and favoring a coplanar arrangement with the pyrazole ring.

Propriétés

IUPAC Name |

2-tert-butyl-5-(furan-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-11(2,3)14-10(12)7-8(13-14)9-5-4-6-15-9/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMKRDKRCMJLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation of tert-butylhydrazine with 3-(furan-2-yl)aminocrotononitrile

A practical and scalable method involves the condensation of tert-butylhydrazine with 3-(furan-2-yl)aminocrotononitrile or analogous α,β-unsaturated nitriles bearing the furan moiety. This method parallels the preparation of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine described in literature, where 3-aminocrotononitrile was reacted with tert-butylhydrazine in refluxing pentan-1-ol for 20 hours, followed by isolation of the pyrazol-5-amine as a pale yellow solid with good yield (approximately 60-70%).

| Reactants | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| tert-butylhydrazine + 3-(furan-2-yl)aminocrotononitrile | Pentan-1-ol | Reflux | 20 hours | ~65-70 | Followed by vacuum distillation and recrystallization |

This approach leverages the nucleophilic attack of the hydrazine nitrogen on the nitrile and subsequent cyclization to form the pyrazole ring.

Buchwald-Hartwig Amination for Functionalization

For functionalization at the pyrazole amino group or to introduce complex substituents, palladium-catalyzed Buchwald-Hartwig amination has been reported. Using catalysts such as tris-(dibenzylideneacetone)dipalladium(0) with ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in 1,4-dioxane at elevated temperatures (100-130 °C) for several hours, pyrazolyl amines can be coupled with aryl halides to yield substituted derivatives.

Although this method is more relevant for derivatization post-pyrazole formation, it exemplifies advanced synthetic manipulation of pyrazol-5-amines.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Reflux Condensation | tert-butylhydrazine + aminocrotononitrile | Pentan-1-ol | Reflux (~140 °C) | 20 hours | ~65-70 | Straightforward, scalable | Long reaction time |

| Microwave-Assisted One-Pot | Ketonitrile + hydrazine monohydrate | Methanol | 150 °C (microwave) | 5 min + 2 hrs | High | Rapid, efficient, less solvent usage | Requires microwave reactor |

| Buchwald-Hartwig Amination | Pyrazol-5-amine + aryl halide + Pd catalyst | 1,4-dioxane | 100-130 °C | 8-18 hours | 65-75 | Allows further functionalization | Requires expensive catalysts, complex setup |

Research Findings and Notes

The condensation of hydrazines with α,β-unsaturated nitriles is a well-established route for pyrazole amines, yielding regioselective products with tert-butyl groups at N1 and substituents at C3.

Microwave-assisted synthesis significantly reduces reaction times from hours to minutes while maintaining or improving yields.

The presence of the furan ring at the 3-position may require careful selection of starting nitriles or ketones bearing the furan moiety to ensure regioselectivity and prevent side reactions.

Purification is typically achieved via column chromatography or recrystallization from suitable solvents such as methanol, ethyl acetate, or heptane.

Advanced palladium-catalyzed cross-coupling reactions enable further diversification of the pyrazole amine scaffold but are generally applied after the core pyrazole ring is formed.

Analyse Des Réactions Chimiques

Types of Reactions

1-tert-butyl-3-(furan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted pyrazole derivatives

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Bioactive Compound : Research indicates that this compound may possess antimicrobial and anticancer properties, making it a candidate for drug development .

- Pharmacophore : Its structure allows it to act as a pharmacophore in designing new therapeutic agents targeting specific diseases .

2. Organic Synthesis

- Building Block : The compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating the development of novel compounds in pharmaceuticals and agrochemicals .

- Reactivity : It participates in various chemical reactions, including oxidation to form furan derivatives and reduction to yield dihydropyrazole derivatives .

3. Biological Studies

- Mechanism of Action : The compound's interaction with biological targets can modulate enzyme activity, potentially inhibiting pathways involved in cancer cell proliferation or microbial growth .

- Enzyme Inhibition : Studies have explored its role as an enzyme inhibitor, contributing to research in metabolic pathways and disease mechanisms .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated its ability to inhibit the growth of specific cancer cell lines. The mechanism was attributed to its interaction with cellular signaling pathways that regulate apoptosis and cell cycle progression.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of this compound showed significant inhibition against various bacterial strains. The findings suggest that the furan moiety may enhance its ability to penetrate microbial membranes, leading to increased efficacy in disrupting cellular functions.

Mécanisme D'action

The mechanism of action of 1-tert-butyl-3-(furan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazol-5-amine derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 1- and 3-positions. Below is a systematic comparison:

Structural and Molecular Comparisons

Physicochemical and Spectroscopic Properties

- NMR Data : The tert-butyl group typically resonates as a singlet at δ ~1.34 ppm in ¹H-NMR, while furan protons appear as multiplets at δ ~7.51–7.55 ppm . Fluorophenyl substituents show characteristic splitting patterns (e.g., δ ~7.89–7.91 ppm for 4-fluorophenyl) .

- DFT Studies : Computational analyses (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and tautomeric preferences, aiding in structural validation .

Activité Biologique

1-tert-butyl-3-(furan-2-yl)-1H-pyrazol-5-amine, a compound with the CAS number 222160-55-6, has garnered attention in recent years for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a pyrazole core with a furan substituent, which is believed to contribute to its biological efficacy.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. A review indicated that various pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation pathways. The compound's structure suggests that it may similarly inhibit COX-1 and COX-2, leading to reduced inflammation.

Key Findings:

- Inhibition Potency : In vitro studies have shown promising IC50 values for related compounds in the range of 0.02–0.04 μM against COX-2, indicating strong anti-inflammatory activity .

- Safety Profile : Histopathological evaluations in animal models demonstrated minimal degenerative changes in organs, suggesting a favorable safety profile for compounds with similar structures .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines.

Case Studies:

- Cell Line Inhibition : A study reported that pyrazole derivatives displayed significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values ranging from 3.79 to 42.30 µM .

- Mechanism of Action : It is hypothesized that these compounds may induce apoptosis or inhibit key signaling pathways involved in tumor growth, although specific mechanisms for this compound require further investigation.

Comparative Biological Activity

To better understand the efficacy of this compound, a comparative analysis with other known pyrazole derivatives is essential.

Q & A

Q. Example Reaction Table :

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine hydrate, β-diketone (ethanol, reflux) | Pyrazole ring formation |

| 2 | Substitution | tert-Butyl bromide, K₂CO₃ (DMF, 80°C) | tert-Butyl group introduction |

| 3 | Cross-Coupling | Furan-2-ylboronic acid, Pd(PPh₃)₄ (THF, reflux) | Furan-2-yl attachment |

How is the structure of this compound confirmed experimentally?

Basic Question

Structural confirmation relies on spectroscopic and crystallographic methods:

- Spectroscopy :

- NMR : and NMR identify substituent patterns (e.g., tert-butyl singlet at ~1.3 ppm, furan protons at 6.2–7.4 ppm) .

- IR : Peaks at 3300–3400 cm (N-H stretch) and 1600 cm (C=N/C=C) confirm functional groups .

- Mass Spectrometry : ESIMS or HRMS validates molecular weight (e.g., [M+H] at calculated m/z) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves 3D structure and hydrogen bonding .

How do substituents on the pyrazole ring influence the compound’s biological activity?

Advanced Question

Substituent effects are studied via structure-activity relationship (SAR) analysis:

- tert-Butyl Group : Enhances lipophilicity and metabolic stability, improving membrane permeability .

- Furan-2-yl Group : Introduces π-π stacking potential with biological targets (e.g., enzymes or receptors) .

- Comparative Studies :

- Fluorine/chlorine substituents increase electronegativity and binding affinity .

- Methoxy/propyl groups alter solubility and steric interactions .

Q. SAR Table :

| Substituent | Property Impact | Biological Effect |

|---|---|---|

| tert-Butyl | ↑ Lipophilicity | Enhanced cellular uptake |

| Furan-2-yl | ↑ Aromaticity | Improved target binding |

| Fluoro | ↑ Electronegativity | Higher antimicrobial activity |

How can researchers resolve contradictions in biological activity data for structurally similar analogs?

Advanced Question

Discrepancies may arise from differences in assay conditions, purity, or substituent stereochemistry. Strategies include:

- Reproducibility Checks : Validate results across multiple labs with standardized protocols.

- Computational Modeling : Use DFT or molecular docking to predict binding modes and explain activity variations .

- Meta-Analysis : Compare data from peer-reviewed studies (e.g., PubChem, DSSTox) to identify trends .

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced Question

Challenges include low solubility and polymorphism. Solutions involve:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (water:ethanol).

- Temperature Gradients : Slow cooling from saturated solutions to promote single-crystal growth.

- SHELX Refinement : High-resolution data (≤1.0 Å) and TWIN commands in SHELXL manage twinning or disorder .

What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Advanced Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict sites for electrophilic attack (e.g., amine group) .

- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps indicate charge transfer tendencies. For example, the furan ring’s HOMO may drive electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess reaction feasibility .

How does the tert-butyl group impact the compound’s pharmacokinetic properties?

Advanced Question

The tert-butyl group:

- Increases LogP : Enhances blood-brain barrier penetration but may reduce aqueous solubility.

- Steric Shielding : Protects the pyrazole core from metabolic oxidation (e.g., cytochrome P450) .

- Thermodynamic Stability : Reduces conformational flexibility, favoring target binding .

Q. Pharmacokinetic Data :

| Property | tert-Butyl Impact | Measurement Method |

|---|---|---|

| LogP | +0.5–1.0 | HPLC retention time |

| Metabolic Stability | ↑ 20–30% | Liver microsome assay |

What analytical techniques quantify trace impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.